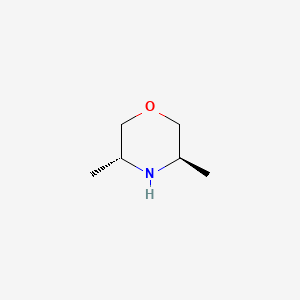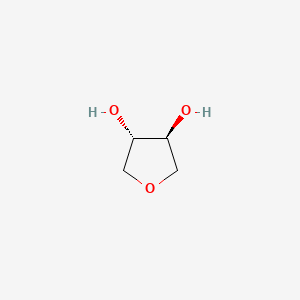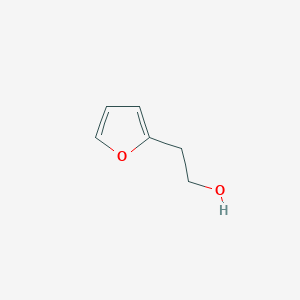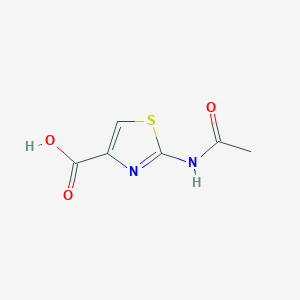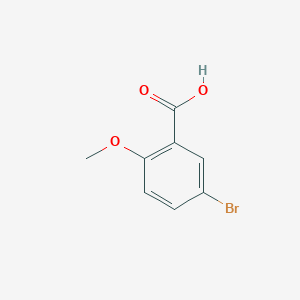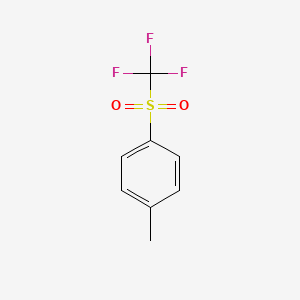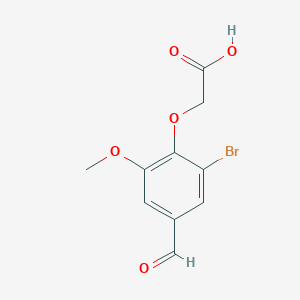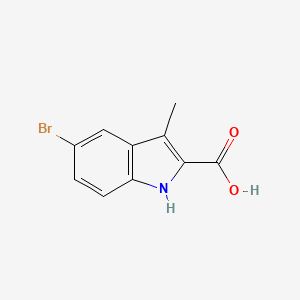
5-bromo-3-methyl-1H-indole-2-carboxylic Acid
説明
5-bromo-3-methyl-1H-indole-2-carboxylic Acid is a compound of interest in organic chemistry, with potential applications in the synthesis of various pharmaceuticals and research chemicals. This exploration delves into the synthesis, structural analysis, and properties of this compound, providing insights into its chemical behavior and potential utility.
Synthesis Analysis
The synthesis of indole derivatives often involves regioselective bromination processes. For example, the regioselective dibromination of methyl indole-3-carboxylate yields dibromoindole derivatives, which are crucial intermediates for synthesizing natural and non-natural indole compounds (Parsons et al., 2011). This method showcases the versatility of indole carboxylates as building blocks for complex bromoindole synthesis.
Molecular Structure Analysis
The crystal structure and molecular interactions of bromoindole derivatives have been characterized to understand their conformation and reactivity. The Hirshfeld surface analysis and thermal stability of these compounds provide insights into their molecular interactions and stability (Barakat et al., 2017). Such structural analyses are crucial for predicting the behavior of these molecules in various chemical reactions.
Chemical Reactions and Properties
Bromoindoles serve as key intermediates in various chemical transformations, including coupling reactions and cyclizations. The synthesis of indole derivatives often involves strategic functionalization to introduce diverse substituents, significantly affecting their chemical properties (Mogulaiah et al., 2018). Understanding these reactions is essential for developing new synthetic pathways and applications for bromoindole compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure of bromoindole derivatives. The analysis of these properties is crucial for their application in material science and pharmaceutical synthesis. The characterization techniques, such as X-ray crystallography and spectroscopy, provide detailed information on the physical attributes of these compounds (Sharma et al., 2020).
Chemical Properties Analysis
The chemical reactivity of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid and its derivatives is influenced by the presence of bromo and methyl groups. These substituents affect the electron density and steric hindrance around the indole core, influencing its participation in nucleophilic and electrophilic reactions. Understanding these chemical properties is vital for the compound's application in synthetic chemistry and drug development (Hirokawa et al., 2000).
科学的研究の応用
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are significant heterocyclic systems in natural products and drugs .
- Results or Outcomes : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Development of Biologically Active Molecules
- Scientific Field : Medicinal Chemistry
- Application Summary : “5-bromo-3-methyl-1H-indole-2-carboxylic Acid” is used as a reactant in the discovery of indole inhibitors of MMP-13 for the treatment of arthritic diseases .
- Methods of Application : The specific methods of application involve chemical reactions under controlled conditions to produce the desired indole inhibitors .
- Results or Outcomes : The development of these indole inhibitors could potentially lead to new treatments for arthritic diseases .
Anticancer Immunomodulators
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .
- Methods of Application : The specific methods of application involve chemical reactions under controlled conditions to produce the desired indole inhibitors .
- Results or Outcomes : The development of these indole inhibitors could potentially lead to new treatments for cancer .
Synthesis of Indolyl-quinolines
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are used in the synthesis of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction .
- Results or Outcomes : The synthesis of indolyl-quinolines has led to the development of biologically active compounds .
Preparation of Anthranilic Acids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are used in the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .
- Methods of Application : The specific methods of application involve chemical reactions under controlled conditions to produce the desired anthranilic acids .
- Results or Outcomes : The development of these anthranilic acids could potentially lead to new compounds with various applications .
Synthesis of Indolyl Ethanones
- Scientific Field : Medicinal Chemistry
- Application Summary : “5-bromo-3-methyl-1H-indole-2-carboxylic Acid” is used in the synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors .
- Methods of Application : The specific methods of application involve chemical reactions under controlled conditions to produce the desired indolyl ethanones .
- Results or Outcomes : The development of these indolyl ethanones could potentially lead to new treatments for diseases where indoleamine 2,3-dioxygenase plays a role .
Safety And Hazards
特性
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMRTSLYUVLHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358993 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
CAS RN |
70070-32-5 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



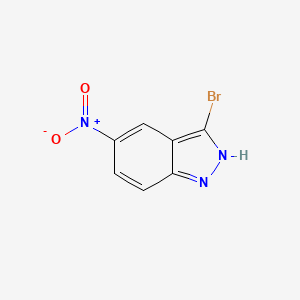
![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
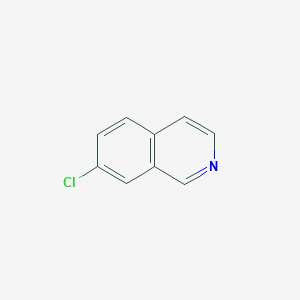
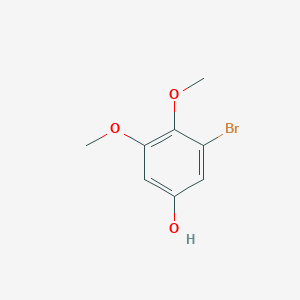
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)
![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)
